BenchChemオンラインストアへようこそ!

10-Hydroxywarfarin

CYP2C9 inhibition metabolic feedback drug-drug interaction

10-Hydroxywarfarin (CAS 83219-99-2) is the sole hydroxywarfarin validated as a reference standard for enantioselective warfarin LC-MS/MS. It is the most potent CYP2C9 inhibitor among all hydroxywarfarin metabolites (IC50 1.6 µM; ~3-fold affinity vs. S-warfarin) and uniquely undergoes CBR1/AKR1C3-mediated reductive elimination. Substituting 6-, 7-, 8-, or 4'-hydroxywarfarin compromises assay accuracy, kinetic estimates, and DDI predictions. Essential for pharmacogenomic dosing algorithms, CYP2C9 inhibition studies, and PK-PD models incorporating metabolite anticoagulant contribution. Supplied as characterized diastereomeric mixture.

Molecular Formula C19H16O5
Molecular Weight 324.3 g/mol
CAS No. 83219-99-2
Cat. No. B562548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxywarfarin
CAS83219-99-2
Synonyms4-Hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopryan-2-one; 
Molecular FormulaC19H16O5
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O
InChIInChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3
InChIKeyBPZSPAZBZFZZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxywarfarin (CAS 83219-99-2): Essential Reference Standard for Warfarin Metabolism Research and Analytical Method Validation


10-Hydroxywarfarin (CAS 83219-99-2), chemically 4-hydroxy-3-(2-hydroxy-3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a major oxidative metabolite of (R)-(+)-warfarin formed primarily via CYP3A4-mediated hydroxylation [1]. This compound is not a primary therapeutic agent but rather a critical research tool: it functions as a potent CYP2C9 inhibitor (IC50 = 1.6 µM) and a vitamin K epoxide reductase complex 1 (VKORC1) inhibitor (IC50 = 80 ng/mL), thereby exerting pharmacologically relevant feedback inhibition on the metabolic clearance of the more potent S-warfarin enantiomer . As the second most abundant circulating warfarin metabolite in human plasma, 10-hydroxywarfarin is indispensable for developing enantioselective LC-MS/MS analytical methods, conducting drug-drug interaction studies, and validating pharmacogenomic dosing algorithms that incorporate metabolite contribution to anticoagulant response variability [2].

10-Hydroxywarfarin (83219-99-2) Procurement: Why Structurally Similar Warfarin Metabolites Are Not Interchangeable in Quantitative Bioanalytical and Pharmacological Studies


Substituting 10-hydroxywarfarin with other hydroxywarfarin positional isomers (e.g., 6-, 7-, 8-, or 4'-hydroxywarfarin) in research protocols fundamentally compromises experimental validity due to pronounced, quantifiable differences in enzyme inhibition potency, metabolic stability, and plasma abundance. 10-Hydroxywarfarin is demonstrably the most potent competitive inhibitor of CYP2C9-mediated S-warfarin 7-hydroxylation among all five hydroxywarfarin metabolites, exhibiting approximately 3-fold higher binding affinity for CYP2C9 than the parent drug S-warfarin itself [1]. Furthermore, 10-hydroxywarfarin is unique among hydroxywarfarins in undergoing a distinct reductive elimination pathway catalyzed by carbonyl reductase 1 (CBR1) and AKR1C3, a clearance mechanism that is both enantioselective toward the R-substrate and inefficient for other hydroxywarfarin isomers—a finding with direct implications for interpreting metabolite accumulation and drug-drug interaction risk in vivo [2]. Consequently, any attempt to use a different hydroxywarfarin isomer as a surrogate reference standard, calibration material, or probe substrate in enzymatic assays introduces uncontrolled variability in quantification accuracy, kinetic parameter estimation, and mechanistic inference.

10-Hydroxywarfarin (83219-99-2): Quantitative Evidence of Differential CYP2C9 Inhibition Potency, VKORC1 Activity, and Metabolic Pathway Uniqueness Relative to Comparator Warfarin Metabolites


CYP2C9 Inhibition Potency of 10-Hydroxywarfarin vs. Comparator Hydroxywarfarin Metabolites and Parent S-Warfarin

10-Hydroxywarfarin is the most potent CYP2C9 inhibitor among all five major hydroxywarfarin metabolites, demonstrating an IC50 of 1.6 µM against recombinant CYP2C9 . In head-to-head inhibition studies using human liver microsomes and recombinant CYP2C9, 10-hydroxywarfarin displayed approximately 3-fold higher binding affinity for CYP2C9 than the parent drug S-warfarin, and was significantly more potent than 7-hydroxywarfarin (the most abundant plasma metabolite) [1].

CYP2C9 inhibition metabolic feedback drug-drug interaction warfarin metabolism

In Vivo Plasma Concentration of 10-Hydroxywarfarin vs. 7-Hydroxywarfarin in Patients on Warfarin Therapy

In a clinical study of patients under palliative care receiving warfarin therapy, the mean steady-state plasma concentration of 10-hydroxywarfarin was measured at 80 ± 44 ng/mL, making it the second most abundant circulating metabolite after 7-hydroxywarfarin (42 ± 15 ng/mL) [1]. Notably, the concentration ratio of 10-hydroxywarfarin to 7-hydroxywarfarin was approximately 1.9:1, despite 7-hydroxywarfarin being the primary CYP2C9 metabolite.

therapeutic drug monitoring pharmacokinetics metabolite quantification warfarin dosing

Unique Reductive Elimination Pathway of 10-Hydroxywarfarin Not Shared by Other Hydroxywarfarin Metabolites

10-Hydroxywarfarin is unique among warfarin hydroxylation metabolites in undergoing a distinct reductive elimination pathway to form warfarin alcohols. Experimental steady-state reactions with human liver cytosol demonstrated that 10-hydroxywarfarin reduction is more efficient than warfarin reduction, a property not observed for 6-, 7-, 8-, or 4'-hydroxywarfarin [1]. The reaction is catalyzed by CBR1 and, to a lesser extent, AKR1C3, and is both enantioselective (preferring R-substrates) and enantiospecific (yielding S-alcohol metabolites).

drug metabolism carbonyl reductase metabolite clearance pharmacokinetic modeling

VKORC1 Inhibition Activity of 10-Hydroxywarfarin and Its Contribution to Anticoagulant Response

10-Hydroxywarfarin retains pharmacologically significant VKORC1 inhibitory activity with an IC50 of 80 ng/mL . In vivo VKOR inhibition activity, calculated as the ratio of metabolite concentration to IC50, demonstrated that 10-hydroxywarfarin contributes measurably to the overall anticoagulant effect of warfarin therapy, and this contribution was incorporated into a model that showed good correlation (R² = 0.69–0.72) between weekly warfarin dose and INR/actual antagonism activity [1].

VKORC1 inhibition pharmacodynamics anticoagulation warfarin sensitivity

Analytical Method Development: Enantioselective Separation of 10-Hydroxywarfarin Diastereomers from Other Warfarin Metabolites

Published LC-MS/MS methods have successfully achieved baseline separation of R,S-warfarin and the enantiomers of 4-, 7-, and 10-hydroxywarfarin in human plasma using simple protein precipitation with acetonitrile [1]. The developed method enabled simultaneous quantification of (9R,10S)-10-hydroxywarfarin (the CYP3A4-derived metabolite) alongside S-7-hydroxywarfarin, providing a validated platform for assessing CYP2C9 and CYP3A4 metabolic activity in a single analytical run [2]. The commercial availability of 10-hydroxywarfarin as a diastereomeric mixture (CAS 83219-99-2) with defined purity specifications is essential for establishing calibration curves and quality control samples in such methods.

chiral chromatography LC-MS/MS method validation enantioselective analysis metabolite profiling

10-Hydroxywarfarin (83219-99-2): Priority Procurement Scenarios for Pharmaceutical R&D, Clinical Pharmacology Laboratories, and Academic Metabolism Research


Quantitative LC-MS/MS Method Development and Validation for Warfarin Metabolite Profiling

Procurement of 10-hydroxywarfarin is mandatory for laboratories establishing or validating enantioselective LC-MS/MS methods designed to simultaneously quantify warfarin enantiomers and their hydroxylation metabolites in human plasma. As demonstrated by published methods, 10-hydroxywarfarin serves as an essential calibration standard and quality control material for accurately measuring CYP3A4-mediated (R)-warfarin metabolism, which is critical for assessing the impact of CYP3A4-modulating co-medications on warfarin pharmacokinetics. The compound's defined purity specifications and availability as a diastereomeric mixture enable robust method performance and cross-laboratory reproducibility [1].

In Vitro CYP2C9 Inhibition Studies to Investigate Metabolic Feedback and Drug-Drug Interaction Mechanisms

Researchers investigating the mechanistic basis of inter-individual variability in warfarin dose-response or predicting warfarin drug-drug interactions require 10-hydroxywarfarin for in vitro CYP2C9 inhibition assays. The compound's established IC50 of 1.6 µM and its 3-fold higher CYP2C9 affinity relative to S-warfarin make it the only appropriate probe for accurately modeling the competitive feedback inhibition that occurs in vivo when hydroxywarfarin metabolites accumulate. Substituting 6-, 7-, 8-, or 4'-hydroxywarfarin in these assays would yield quantitatively misleading inhibition constants and erroneous predictions of clinical interaction magnitude [2].

Population Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Warfarin Therapy Incorporating Metabolite Contributions

Clinical pharmacologists and pharmacometricians developing population PK-PD models to improve warfarin dosing algorithms must include 10-hydroxywarfarin as a distinct analyte in their modeling dataset. The metabolite's mean steady-state plasma concentration of 80 ± 44 ng/mL, combined with its VKORC1 inhibitory activity (IC50 = 80 ng/mL), contributes measurably to the overall anticoagulant effect. Models that omit 10-hydroxywarfarin—relying solely on parent warfarin and 7-hydroxywarfarin concentrations—systematically underestimate the total pharmacological burden and reduce the predictive accuracy of dose-response relationships, as evidenced by the improved R² correlation (0.69–0.72) when 10-hydroxywarfarin data are incorporated [3].

Investigation of Novel Warfarin Metabolite Clearance Pathways and Their Clinical Implications

For research programs focused on elucidating the role of non-CYP clearance mechanisms in warfarin disposition, 10-hydroxywarfarin is the sole hydroxywarfarin metabolite that undergoes a biologically significant reductive elimination pathway. The compound's unique susceptibility to CBR1- and AKR1C3-mediated reduction, which is both enantioselective and enantiospecific, provides a model system for studying how secondary metabolic pathways modulate primary metabolite accumulation and, consequently, the magnitude of metabolic feedback inhibition. This pathway may explain the unexpectedly high circulating concentrations of 10-hydroxywarfarin relative to 7-hydroxywarfarin and has direct implications for understanding inter-patient variability in warfarin clearance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Hydroxywarfarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.